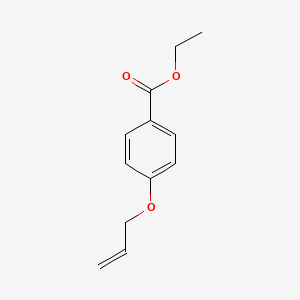

Ethyl 4-(prop-2-en-1-yloxy)benzoate

Description

An Overview of Benzoate (B1203000) Esters in Organic and Medicinal Chemistry

Benzoate esters are a class of organic compounds derived from the condensation of benzoic acid and its derivatives with alcohols. intelcentru.ro This esterification process yields compounds with a characteristic aromatic ring structure, which imparts a degree of rigidity and planarity, influencing their chemical and physical properties. nih.gov In organic synthesis, benzoate esters are versatile intermediates and are utilized in a wide array of reactions. intelcentru.ro

The significance of the benzoate scaffold extends profoundly into medicinal chemistry. The aromatic nature of these compounds allows for various non-covalent interactions, such as π-stacking, which are crucial for the binding of drug molecules to biological targets like proteins and nucleic acids. nih.gov Furthermore, the benzoate structure is a common pharmacophore, a key structural component responsible for a drug's biological activity, found in numerous pharmaceutical agents. nih.govacademie-sciences.fr The ability to readily modify the benzoate ring and the ester group allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. derpharmachemica.com This includes enhancing their absorption, distribution, metabolism, and excretion (ADME) profiles. derpharmachemica.com Benzoate esters are also investigated as prodrugs, which are inactive compounds that are metabolized in the body to release an active drug, a strategy often employed to improve drug delivery.

Significance of Ethyl 4-(prop-2-en-1-yloxy)benzoate in Contemporary Research

This compound, also known as ethyl 4-(allyloxy)benzoate, is a specific benzoate ester that has garnered attention for its potential applications stemming from its unique structural features. The presence of the prop-2-en-1-yloxy (allyloxy) group introduces a reactive alkene functionality, which is not present in simpler benzoate esters like ethyl benzoate. This allylic group opens up possibilities for further chemical modifications and polymerization reactions, making it a valuable monomer in materials science.

One of the notable areas of research for structurally related allyloxy benzoate derivatives is in the field of liquid crystals. researchgate.net The specific arrangement and electronic properties of these molecules can lead to the formation of mesophases, which are states of matter intermediate between conventional liquids and solid crystals. researchgate.net The ability to tune the liquid crystalline properties by modifying the molecular structure makes these compounds promising for applications in electronic displays and optical data storage. intelcentru.ro

While direct and extensive biological studies on this compound are not widely published, research on analogous benzoate esters suggests potential avenues for investigation. For instance, various substituted benzoate esters have been explored for their biological activities, including as local anesthetics and in other therapeutic areas. academie-sciences.fr The allyloxy moiety could potentially influence the compound's interaction with biological targets, offering a unique profile compared to other benzoate derivatives.

Scope and Research Objectives for this compound

The current body of research on this compound is at a nascent stage, presenting a fertile ground for future scientific exploration. Key research objectives for this compound can be outlined as follows:

Elucidation of Detailed Synthesis and Characterization: While a general synthesis method is known, further research is needed to optimize reaction conditions, improve yields, and thoroughly characterize the compound using a comprehensive suite of analytical techniques. This would include detailed spectroscopic analysis to provide a complete and unambiguous structural confirmation.

Investigation of Polymerization Potential: A primary research focus should be the exploration of the polymerization of this compound. The reactive allyl group can potentially undergo various polymerization reactions to create novel polymers with unique properties. The resulting polymers could be investigated for applications in advanced materials, such as specialty plastics, coatings, or resins.

Exploration of Liquid Crystalline Properties: Building on the research of related allyloxy benzoates, a detailed investigation into the liquid crystalline behavior of this compound and its potential homologues is a significant research avenue. researchgate.net This would involve studying its phase transitions and characterizing its mesophases to determine its suitability for applications in optical and electronic devices. intelcentru.ro

Screening for Biological Activity: A systematic screening of this compound for various biological activities is a crucial research objective. Based on the known activities of other benzoate esters, this could include, but is not limited to, assays for antimicrobial, anti-inflammatory, and anesthetic properties. Understanding its biological profile could pave the way for its development as a new therapeutic agent or a lead compound for drug discovery.

Detailed Research Findings

Currently, detailed research findings specifically focused on this compound are limited in publicly accessible scientific literature. However, a known method for its synthesis involves the reaction of ethylparaben (B1671687) (ethyl 4-hydroxybenzoate) with propargyl bromide.

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₄O₃ |

| Molecular Weight | 206.24 g/mol |

| IUPAC Name | This compound |

| Common Name | ethyl 4-(allyloxy)benzoate |

Data sourced from publicly available chemical databases.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-prop-2-enoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-3-9-15-11-7-5-10(6-8-11)12(13)14-4-2/h3,5-8H,1,4,9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRYWHQPVJCXFQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30280994 | |

| Record name | ethyl 4-allyloxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30280994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5443-37-8 | |

| Record name | 5443-37-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19635 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4-allyloxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30280994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Ethyl 4 Prop 2 En 1 Yloxy Benzoate

Established Synthetic Routes for Ethyl 4-(prop-2-en-1-yloxy)benzoate

The synthesis of this compound can be achieved through several strategic approaches, primarily involving the formation of the ester or the ether linkage.

Esterification Approaches

One of the fundamental methods for synthesizing this compound is through the esterification of 4-(prop-2-en-1-yloxy)benzoic acid. The Fischer-Speier esterification is a classic and widely used method for this transformation. wikipedia.orgorganic-chemistry.orgathabascau.cabyjus.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). wikipedia.orgorganic-chemistry.org The reaction is reversible, and to drive the equilibrium towards the formation of the ester, the water formed as a byproduct is typically removed, often by azeotropic distillation using a Dean-Stark apparatus.

A typical procedure would involve refluxing a mixture of 4-(prop-2-en-1-yloxy)benzoic acid, a molar excess of ethanol, and a catalytic amount of sulfuric acid. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the desired ester. This usually involves neutralizing the acid catalyst, removing the excess ethanol, and purifying the crude product by distillation or chromatography.

Table 1: Reaction Parameters for Fischer-Speier Esterification

| Parameter | Typical Conditions |

| Reactants | 4-(prop-2-en-1-yloxy)benzoic acid, Ethanol |

| Catalyst | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH) |

| Solvent | Excess ethanol or a non-polar solvent like toluene |

| Temperature | Reflux (typically 60-110 °C) |

| Reaction Time | 1-10 hours |

Etherification Methodologies, including Williamson Ether Synthesis

An alternative and very common strategy for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide and proceeds via an Sₙ2 mechanism. In this case, the synthesis starts with the readily available Ethyl 4-hydroxybenzoate (B8730719) (also known as ethylparaben). nih.govsigmaaldrich.com

The phenolic hydroxyl group of Ethyl 4-hydroxybenzoate is first deprotonated using a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to form the corresponding phenoxide ion. This nucleophilic phenoxide is then reacted with an allyl halide, typically allyl bromide, in a suitable polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF). nih.govresearchgate.net The reaction mixture is typically heated to facilitate the substitution reaction, leading to the formation of the ether linkage and thus, this compound.

Table 2: Reagents and Conditions for Williamson Ether Synthesis

| Component | Role | Example |

| Starting Material | Phenol | Ethyl 4-hydroxybenzoate |

| Base | Deprotonating Agent | Potassium Carbonate (K₂CO₃) |

| Alkylating Agent | Electrophile | Allyl Bromide |

| Solvent | Reaction Medium | Acetone, Dimethylformamide (DMF) |

| Catalyst (optional) | To enhance reactivity | Potassium Iodide (KI) |

| Temperature | Reaction Condition | Reflux |

Allylation and Propargylation Reactions

Allylation and propargylation reactions are specific types of etherification that introduce the prop-2-en-1-yl (allyl) or prop-2-yn-1-yl (propargyl) group, respectively. The synthesis of this compound via allylation of Ethyl 4-hydroxybenzoate is a direct application of the Williamson ether synthesis as described in the previous section.

Similarly, the propargyl analogue, Ethyl 4-(prop-2-yn-1-yloxy)benzoate, can be synthesized by reacting Ethyl 4-hydroxybenzoate with a propargyl halide, such as propargyl bromide, in the presence of a base. mdpi.comresearchgate.netnih.gov This reaction is crucial as the resulting terminal alkyne functionality serves as a handle for further derivatization via "click" chemistry. mdpi.com The reaction conditions are analogous to those used for allylation, typically involving a base like potassium carbonate in a solvent such as acetone or DMF. mdpi.com

Functional Group Interconversions and Derivatization Strategies

The structure of this compound and its analogues allows for a range of post-synthesis modifications to generate a library of related compounds with potentially diverse properties.

Conversion of Related Nitrile Precursors to Amide and Amidoxime Analogues

The ester group in this compound can be conceptually replaced by other functional groups, such as amides and amidoximes, by starting from a nitrile precursor. The synthesis of the key intermediate, 4-(prop-2-en-1-yloxy)benzonitrile, can be achieved by the allylation of 4-cyanophenol with allyl bromide in the presence of a base like potassium carbonate in a solvent such as acetone.

Once 4-(prop-2-en-1-yloxy)benzonitrile is obtained, it can be converted to the corresponding primary amide, 4-(prop-2-en-1-yloxy)benzamide, through hydrolysis. This is typically achieved under either acidic or basic conditions. For instance, treatment with a strong acid like sulfuric acid or a strong base like sodium hydroxide, followed by neutralization, will yield the amide.

Furthermore, the nitrile can be converted to 4-(prop-2-en-1-yloxy)benzamidoxime. This transformation is generally accomplished by reacting the nitrile with hydroxylamine (B1172632) (NH₂OH) in the presence of a base. This reaction is valuable for the synthesis of compounds with potential applications as intermediates for pesticides and drugs.

Applications of Click Chemistry (e.g., Copper-Catalyzed Azide (B81097)–Alkyne Cycloaddition) in Derivative Synthesis

The propargyl analogue of the title compound, Ethyl 4-(prop-2-yn-1-yloxy)benzoate, is an excellent substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". beilstein-journals.orgnih.gov This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.orgnih.gov

The terminal alkyne of Ethyl 4-(prop-2-yn-1-yloxy)benzoate can react with a wide variety of organic azides (R-N₃) in the presence of a copper(I) catalyst to form a stable triazole linkage. The copper(I) catalyst is often generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate. scispace.com This reaction is known for its high yields, mild reaction conditions, and tolerance of a broad range of functional groups, making it a powerful tool for creating diverse molecular architectures. nih.govnih.gov For example, reacting Ethyl 4-(prop-2-yn-1-yloxy)benzoate with benzyl (B1604629) azide would yield a triazole-linked derivative. beilstein-journals.orgnih.gov

Table 3: Components of a Typical CuAAC Reaction

| Component | Function | Example |

| Alkyne Substrate | Building Block | Ethyl 4-(prop-2-yn-1-yloxy)benzoate |

| Azide Substrate | Building Block | Benzyl Azide |

| Copper Source | Catalyst Precursor | Copper(II) Sulfate (CuSO₄) |

| Reducing Agent | In situ Catalyst Generation | Sodium Ascorbate |

| Solvent | Reaction Medium | Water, t-Butanol, DMSO |

| Ligand (optional) | To stabilize Cu(I) and accelerate reaction | Tris(benzyltriazolylmethyl)amine (TBTA) |

Introduction of Halogenated and Hydroxyl Moieties

The introduction of halogenated and hydroxyl groups onto the basic structure of this compound can be achieved through various synthetic strategies. These modifications are often pursued to alter the electronic properties and biological activities of the parent molecule.

One common approach involves the use of a halohydrin reaction. For instance, derivatives of eugenyl benzoate (B1203000) have been successfully functionalized using N-chlorosuccinamide (NCS) or iodine (I2) as a catalyst. nih.gov This method allows for the addition of both a halogen and a hydroxyl group across the double bond of the prop-2-en-1-yloxy moiety.

Furthermore, stereospecific oxidizing reagents can be employed to introduce hydroxyl groups. Reagents such as selenium dioxide (SeO2), sodium hypochlorite (B82951) (Clorox bleach), activated manganese dioxide (MnO2), and sodium chlorite (B76162) (NaClO2) in the presence of a chlorine scavenger like resorcinol (B1680541) have been utilized for sensitive systems. nih.gov

Mechanistic Insights into Synthesis and Reactivity

Nucleophilic Substitution Pathways (SN1 and SN2) of Related Analogues

The synthesis of this compound and its analogues often involves nucleophilic substitution reactions. A prevalent method is the Williamson ether synthesis, where ethyl 4-hydroxybenzoate reacts with an alkyl halide. mdpi.com The mechanism of this reaction, whether it proceeds via an SN1 or SN2 pathway, is significantly influenced by the solvent and reaction conditions.

Studies on the hydrolysis of a related compound, ethyl benzoate, have shown that the reaction mechanism can shift from a bimolecular (SN2) to a unimolecular (SN1) pathway with changes in the solvent composition and temperature. chemicaljournals.comresearchgate.net Specifically, in a methanol-water mixture, an increase in the number of water molecules associated with the activated complex at higher temperatures suggests a shift towards an SN1 mechanism. chemicaljournals.comresearchgate.net

Role of Solvents in Reaction Kinetics and Selectivity

Solvents play a critical role in the kinetics and selectivity of chemical reactions. wikipedia.org The choice of solvent can influence reaction rates by differentially solvating the starting materials and the transition state. wikipedia.org

In the context of ethyl benzoate hydrolysis, the rate of reaction is observed to decrease with the addition of an organic co-solvent like methanol (B129727) to water. chemicaljournals.comresearchgate.net This is attributed to the decrease in the bulk dielectric constant and polarity of the reaction medium. chemicaljournals.comresearchgate.net The solvent's ability to stabilize the transition state is a key factor; for instance, an increase in solvent polarity can accelerate reactions where a charge is developed in the activated complex. wikipedia.org The dielectric constant of the solvent has been shown to be a significant factor, with reaction rates often being a linear function of this property, indicating the involvement of a polar intermediate. nih.gov

Optimization of Synthetic Conditions for Improved Yields and Purity

Catalyst Screening and Selection

The selection of an appropriate catalyst is crucial for optimizing the synthesis of this compound and its derivatives. In the Williamson etherification, a phase transfer catalyst such as tetrabutylammonium (B224687) bromide is often used in conjunction with a base like potassium carbonate. mdpi.com

For other transformations, such as the introduction of functional groups, various catalysts are employed. For example, in the synthesis of eugenyl benzoate derivatives, diethylazodicarboxylate and triphenylphosphine (B44618) are used in a Mitsunobu reaction. nih.gov The screening of different catalysts and reaction conditions is essential to achieve high yields and purity of the desired product.

Application of Green Chemistry Principles

While specific examples for the synthesis of this compound using green chemistry principles are not extensively detailed in the provided search results, the general principles are widely applicable. These include the use of less hazardous solvents, development of catalytic reactions, and the use of renewable feedstocks.

For instance, the use of water as a solvent, where possible, aligns with green chemistry principles. The study of reaction kinetics in aqueous solvent systems for related esters provides foundational knowledge for developing more environmentally benign synthetic routes. chemicaljournals.comresearchgate.net The ultimate goal is to develop synthetic methods that are not only efficient in terms of yield and purity but also minimize environmental impact.

Structural Elucidation and Advanced Spectroscopic Characterization

Comprehensive Spectroscopic Analysis Techniques

A multi-faceted spectroscopic approach is essential for the unambiguous identification and detailed structural analysis of Ethyl 4-(prop-2-en-1-yloxy)benzoate. This involves the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), Ultraviolet-Visible (UV-Vis) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The ethyl ester group will show a characteristic quartet for the methylene (-CH2-) protons and a triplet for the methyl (-CH3) protons, arising from coupling with each other. The aromatic protons on the benzene (B151609) ring will appear as two doublets, indicative of a 1,4-disubstituted pattern. The allyl group will display a complex set of signals: a doublet for the methylene protons adjacent to the oxygen atom, and a multiplet for the vinyl protons, which includes a terminal methylene group and a methine proton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The spectrum is expected to show distinct peaks for the carbonyl carbon of the ester, the aromatic carbons (with quaternary carbons appearing at lower field), the carbons of the ethyl group, and the carbons of the allyl group. The chemical shifts of the aromatic carbons are influenced by the electron-donating ether linkage and the electron-withdrawing ester group.

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

|---|---|---|

| Ethyl -CH₃ | ~1.39 (t) | ~14.3 |

| Ethyl -CH₂- | ~4.35 (q) | ~60.6 |

| Aromatic C-H (ortho to ester) | ~7.99 (d) | ~131.5 |

| Aromatic C-H (ortho to ether) | ~6.95 (d) | ~114.2 |

| Aromatic C (ipso to ester) | - | ~122.9 |

| Aromatic C (ipso to ether) | - | ~162.5 |

| Allyl -O-CH₂- | ~4.59 (dt) | ~68.9 |

| Allyl -CH= | ~6.05 (m) | ~132.8 |

| Allyl =CH₂ | ~5.35 (m) | ~118.1 |

| Ester C=O | - | ~166.2 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint based on its functional groups.

IR Spectroscopy: The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the C=O stretching of the ester group, typically observed around 1720 cm⁻¹. Other key absorptions include the C-O stretching vibrations of the ester and ether linkages in the 1300-1000 cm⁻¹ region. The presence of the aromatic ring will be confirmed by C=C stretching bands in the 1600-1450 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. The allyl group will exhibit a characteristic C=C stretching vibration around 1645 cm⁻¹ and vinylic C-H stretching just above 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations are often strong in the Raman spectrum. The C=C stretching of the allyl group is also expected to show a distinct signal.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹, predicted) | Expected Raman Frequency (cm⁻¹, predicted) |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 | 3100-3000 |

| Aliphatic C-H | Stretching | 3000-2850 | 3000-2850 |

| C=O (Ester) | Stretching | ~1720 (strong) | ~1720 (weak) |

| C=C (Aromatic) | Stretching | ~1605, ~1580, ~1500 | ~1605 (strong) |

| C=C (Allyl) | Stretching | ~1645 | ~1645 (strong) |

| C-O (Ester) | Stretching | ~1275, ~1100 | Present |

| C-O (Ether) | Stretching | ~1245, ~1020 | Present |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The electronic spectrum of this compound is expected to show absorption bands in the UV region due to the presence of the substituted benzene ring. The primary absorption is attributed to π → π* transitions within the aromatic system. The presence of the ester and ether groups, which act as auxochromes, can cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.

| Electronic Transition | Predicted λ_max (nm) | Solvent |

|---|---|---|

| π → π* | ~255 | Ethanol (B145695)/Methanol (B129727) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a critical tool for determining the precise molecular weight of a compound, which allows for the unambiguous confirmation of its elemental composition. For this compound, with the molecular formula C₁₂H₁₄O₃, the calculated exact mass can be compared to the experimentally determined value to a high degree of accuracy.

| Molecular Formula | Calculated Exact Mass [M]⁺ | Calculated Exact Mass [M+H]⁺ | Calculated Exact Mass [M+Na]⁺ |

|---|---|---|---|

| C₁₂H₁₄O₃ | 206.0943 | 207.1016 | 229.0835 |

X-ray Crystallography and Solid-State Structural Analysis

While spectroscopic methods provide valuable information about molecular structure and connectivity, X-ray crystallography offers the definitive determination of the three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing

Should suitable single crystals of this compound be obtained, single-crystal X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles. This technique would also reveal the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or π-π stacking, which influence the physical properties of the solid material. At present, there is no publicly available crystal structure for this specific compound. A publication on 4-(Allyloxy)benzohydrazide, which is synthesized from Ethyl 4-(allyloxy)benzoate, indicates that the precursor is an oily mass, suggesting that obtaining single crystals might be challenging iucr.org.

Compound Names

| Compound Name |

|---|

| This compound |

| 4-(Allyloxy)benzohydrazide |

| Methyl 4-(allyloxy)benzoate |

| ethyl-4-hydroxybenzoate |

| allyl bromide |

Resolution of Structural Contradictions and Disordered Groups in Crystallographic Data

A pertinent example is the crystal structure of ethyl 4-[(4-methylbenzyl)oxy]benzoate, which crystallizes with three independent molecules in the asymmetric unit. iucr.org These molecules exhibit conformational differences, particularly in the orientation of the ethoxy group and the relative disposition of the phenyl rings. iucr.org Notably, one of these molecules displays positional disorder in its ethoxy group, which was resolved into two distinct sets of sites with refined occupancies of 0.735(9) and 0.265(9). iucr.org Such disorder is common in crystal structures of molecules with flexible alkyl chains, like the ethyl and prop-2-en-1-yl groups in this compound. The resolution of this type of disorder is achieved through careful refinement of the crystallographic data, often involving constraints on bond lengths and displacement parameters for the minor component. iucr.org

In another instance, the study of 4-alkoxybenzoic acids has shown that alkyl chain disorder is indicative of loose crystal packing in the aliphatic regions of the structure. researchgate.net This phenomenon is a precursor to the formation of liquid crystalline phases, highlighting the importance of understanding and resolving such structural features. researchgate.net The presence of disordered groups can significantly impact the material's properties, and their accurate modeling is crucial for a complete structural description.

Table 1: Crystallographic Data for a Related Benzoate (B1203000) Ester

| Parameter | Value for ethyl 4-[(4-methylbenzyl)oxy]benzoate iucr.org |

|---|---|

| Chemical Formula | C17H18O3 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Molecules in Asymmetric Unit (Z') | 3 |

| Disorder | Ethoxy group of one molecule disordered over two sites |

| Refined Occupancies | 0.735(9) and 0.265(9) |

This table presents crystallographic details for a compound structurally similar to this compound, illustrating the potential for structural disorder.

Hirshfeld Surface Analysis for Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment, allowing for a detailed breakdown of the types and relative importance of various intermolecular contacts.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. For instance, in the case of 4-allyl-2-methoxy-6-nitrophenol, the breakdown of intermolecular contacts is as follows:

H···H contacts (39.6%): These are the most abundant interactions, reflecting the high proportion of hydrogen atoms on the molecular surface. researchgate.net

O···H/H···O contacts (37.7%): These represent hydrogen bonding and are crucial for the stability of the crystal structure. researchgate.net

C···H/H···C contacts (12.5%): These are indicative of weaker C-H···π interactions. researchgate.net

C···C contacts (4%): These suggest the presence of π-π stacking interactions between aromatic rings. researchgate.net

For this compound, we can anticipate a similar pattern of intermolecular interactions. The presence of the aromatic ring and the allyl group would likely facilitate π-π stacking and C-H···π interactions, which are important for the cohesion of the crystal lattice. researchgate.net The ester and ether oxygen atoms would be key participants in hydrogen bonding with nearby C-H groups.

Table 2: Predicted Intermolecular Interactions for this compound based on Hirshfeld Surface Analysis of Analogous Compounds

| Interaction Type | Expected Contribution | Structural Features Involved |

|---|---|---|

| H···H | High | Ethyl and allyl groups, aromatic ring |

| O···H/H···O | Significant | Ester and ether oxygen atoms with C-H donors |

| C···H/H···C | Moderate | Aromatic ring (C-H···π) |

| π-π Stacking | Possible | Interactions between benzoate rings |

This table outlines the probable intermolecular interactions for this compound, extrapolated from data on similar molecular structures.

Computational and Theoretical Investigations

Quantum Mechanical Studies

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are central to the computational investigation of molecular systems. These methods solve approximations of the Schrödinger equation to determine the electronic structure and a wide range of associated properties of a molecule.

DFT is a widely used computational method that calculates the electronic structure of many-body systems by using the electron density as the fundamental variable, rather than the many-electron wave function. researchgate.net This approach offers a favorable balance between accuracy and computational cost, making it suitable for a broad range of chemical systems. For a molecule like Ethyl 4-(prop-2-en-1-yloxy)benzoate, DFT calculations would typically be performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), to obtain an optimized molecular geometry and various electronic properties. researchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps) and Redox Potentials

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity to act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more polarizable and will have higher chemical reactivity and lower kinetic stability. nih.gov This gap is also fundamental in predicting the electronic absorption spectra of a molecule, as the energy of the lowest-lying electronic transition is often related to the HOMO-LUMO gap. nih.gov Redox potentials, which quantify the tendency of a molecule to be oxidized or reduced, can also be estimated from the energies of these frontier orbitals.

Illustrative Data Table for Frontier Molecular Orbitals:

| Parameter | Illustrative Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap (ΔE) | 5.0 |

Prediction and Correlation of Spectroscopic Data (NMR, IR, UV-Vis)

DFT calculations are a powerful tool for predicting various spectroscopic data, which can then be compared with experimental results to confirm the molecular structure.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, within the framework of DFT, is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule in its ground state. researchgate.net These theoretical predictions are invaluable for assigning the signals in experimental NMR spectra. researchgate.net

IR Spectroscopy: DFT can be used to compute the harmonic vibrational frequencies of a molecule. These calculated frequencies correspond to the vibrational modes of the molecule and can be correlated with the peaks observed in an experimental Infrared (IR) spectrum. researchgate.net A comparison between the theoretical and experimental spectra aids in the detailed assignment of vibrational bands to specific functional groups and types of molecular motion. researchgate.net

UV-Vis Spectroscopy: The electronic absorption spectra in the Ultraviolet-Visible (UV-Vis) range are related to electronic transitions from occupied to unoccupied molecular orbitals. While DFT provides the ground-state properties, Time-Dependent DFT (TD-DFT) is typically required for a more accurate prediction of electronic excitation energies and absorption wavelengths (λmax). researchgate.net

Illustrative Data Table for Predicted Spectroscopic Data:

| Spectroscopic Technique | Predicted Data Point | Illustrative Value |

| ¹H NMR | Chemical Shift (δ) for aromatic protons | 6.8 - 8.0 ppm |

| ¹³C NMR | Chemical Shift (δ) for carbonyl carbon | ~166 ppm |

| IR | Vibrational Frequency (ν) for C=O stretch | ~1715 cm⁻¹ |

| UV-Vis (TD-DFT) | Maximum Absorption Wavelength (λmax) | ~255 nm |

Conformational Analysis via Relaxed Potential Energy Scans

Molecules with rotatable single bonds, such as the ether linkage and the ethyl ester group in this compound, can exist in multiple conformations. A relaxed potential energy surface (PES) scan is a computational technique used to explore these different conformations and identify the most stable one (the global minimum). wikimedia.org This is achieved by systematically rotating a specific dihedral angle in steps and performing a geometry optimization at each step, allowing the rest of the molecule to relax. wikimedia.org Identifying the lowest-energy conformer is crucial as it is the most populated at equilibrium and its properties are the most relevant for comparison with experimental data.

Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Potential, Global Hardness)

DFT also allows for the calculation of several global reactivity descriptors that provide insight into the chemical reactivity of a molecule. These are derived from the energies of the frontier orbitals.

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Global Hardness (η): This represents the resistance of a molecule to change its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η).

These descriptors are useful for predicting how a molecule will behave in a chemical reaction.

Illustrative Data Table for Reactivity Descriptors:

| Descriptor | Formula | Illustrative Value (eV) |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -4.0 |

| Global Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.5 |

| Electrophilicity Index (ω) | μ² / (2η) | 3.2 |

TD-DFT is an extension of DFT that is used to study the properties of molecules in their excited states. researchgate.net It is the primary method for calculating the electronic absorption spectra (UV-Vis) of molecules, providing information on the excitation energies, oscillator strengths (which determine the intensity of an absorption band), and the nature of the electronic transitions (e.g., π → π* or n → π*). researchgate.netnih.gov For this compound, TD-DFT would be employed to predict its UV-Vis spectrum and understand how its structure influences its interaction with light.

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including technologies like optical switching and data storage. nih.gov Molecules with donor-π-acceptor (D-π-A) structures often exhibit significant NLO properties due to intramolecular charge transfer. nih.govwikimedia.org In this compound, the allyloxy group can act as an electron-donating group (D) and the ethyl benzoate (B1203000) moiety as an electron-accepting group (A), connected through the π-system of the benzene (B151609) ring.

The NLO properties of molecules similar to this compound are sensitive to the choice of computational method and basis set. nih.gov Studies on related compounds have shown that hyperpolarizability values can be significantly larger than those of standard NLO materials like para-nitroaniline. nih.govresearchgate.net For a molecule like this compound, it is anticipated that computational analysis would reveal notable NLO characteristics. An illustrative data table based on findings for analogous compounds is presented below.

Illustrative Predicted NLO Properties

| Parameter | Predicted Value Range (a.u.) |

|---|---|

| Dipole Moment (µ) | 3-5 D |

| Linear Polarizability (α) | 150-200 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 30-90 x 10⁻³⁰ esu |

| Second Hyperpolarizability (γ) | 80-300 x 10⁻³⁶ esu |

Note: These values are illustrative and based on studies of structurally similar compounds. nih.govresearchgate.net Specific experimental or computational data for this compound is not available in the cited literature.

Advanced Bonding and Interaction Analysis

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge delocalization and intramolecular interactions by analyzing the electron density. It provides a detailed picture of donor-acceptor interactions, which are crucial for understanding molecular stability and electronic properties.

For this compound, NBO analysis would likely reveal significant charge delocalization from the oxygen atom of the allyloxy group (a lone pair donor) to the π* anti-bonding orbitals of the benzene ring and the carbonyl group. This delocalization contributes to the stability of the molecule. The key interactions involve the lone pairs of the ether and carbonyl oxygen atoms and the π-system of the aromatic ring.

In a related study on a similar ethyl benzoate derivative, NBO analysis quantified the stabilization energies associated with these intramolecular charge transfer (ICT) interactions. nih.gov The analysis typically identifies the most significant donor-acceptor interactions and their corresponding second-order perturbation theory energies (E(2)), which indicate the strength of the interaction.

Illustrative NBO Analysis for Key Intramolecular Interactions

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(1) O(ether) | π*(C-C) aromatic | ~20-30 |

| LP(2) O(ether) | σ*(C-O) ester | ~5-10 |

| π(C=C) aromatic | π*(C=O) carbonyl | ~15-25 |

| LP(1) O(carbonyl) | σ*(C-O) ester | ~25-35 |

Note: This table is illustrative and based on expected interactions and typical stabilization energies from studies on analogous compounds. nih.gov Specific NBO analysis data for this compound is not available in the cited literature.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as regions prone to hydrogen bonding. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. Green areas represent neutral potential.

For this compound, an MEP map would be expected to show the most negative potential localized around the carbonyl oxygen atom due to its high electronegativity and lone pairs. The oxygen atom of the allyloxy group would also exhibit a negative potential, though likely less intense than the carbonyl oxygen. The most positive potential would be expected around the hydrogen atoms of the ethyl group and the aromatic ring. This distribution of electrostatic potential suggests that the carbonyl oxygen is the primary site for electrophilic attack and hydrogen bond acceptance.

Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG) Analyses

Non-Covalent Interaction (NCI) analysis, often visualized using the Reduced Density Gradient (RDG), is a computational method used to identify and characterize weak, non-covalent interactions within and between molecules. These interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, are crucial for determining molecular conformation and crystal packing.

An NCI/RDG analysis of this compound would likely reveal several intramolecular interactions that stabilize its conformation. These would include weak van der Waals interactions between the allyl group and the benzene ring, as well as potential C-H···O interactions. The analysis would produce 3D plots where different types of interactions are color-coded: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. This would provide a visual understanding of the forces governing the molecule's three-dimensional structure.

Molecular Dynamics and Simulation Studies (if applicable)

As of the current literature survey, no specific molecular dynamics (MD) or simulation studies have been published for this compound. However, MD simulations are a powerful tool that could be applied to study the dynamic behavior of this molecule in various environments, such as in different solvents or in an aggregated state. Such simulations could provide insights into its conformational flexibility, solvation dynamics, and transport properties, which would be valuable for understanding its behavior in practical applications.

Applications in Chemical Sciences and Materials Science

Role as a Versatile Synthetic Intermediate and Building Block

The primary role of Ethyl 4-(prop-2-en-1-yloxy)benzoate in chemical science is as a versatile synthetic intermediate. Its synthesis is most commonly achieved via the Williamson etherification. This reaction involves the deprotonation of the hydroxyl group of Ethyl 4-hydroxybenzoate (B8730719) (a common paraben) followed by nucleophilic substitution with an allyl halide, such as allyl bromide. This straightforward synthesis makes it an accessible building block for introducing the allyl-functionalized benzoate (B1203000) moiety into larger molecular structures. mdpi.com

The versatility of the compound stems from its two main reactive sites:

The Allyl Group: The prop-2-enyl group is a cornerstone of synthetic chemistry. Its double bond can participate in a wide array of chemical transformations, including addition reactions, and it is particularly valuable in metal-catalyzed cross-coupling reactions for forming new carbon-carbon bonds.

The Ester Group: The ethyl ester functionality can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This allows for further modification, such as conversion to amides or other ester derivatives, providing a route to bifunctional molecules. mdpi.com

This dual reactivity allows for a stepwise or orthogonal chemical strategy, where the allyl group and the ester group can be modified independently to create complex target molecules. For instance, derivatives are prepared from the ethyl 4-hydroxybenzoate precursor, demonstrating its utility as a foundational scaffold. mdpi.com

Applications in Polymer Chemistry and Advanced Materials

The functional groups present in this compound make it a candidate for the development of specialized polymers and advanced materials.

In polymer chemistry, the allyl group of this compound allows it to act as a monomer. Although less reactive in polymerization than monomers like styrenes or acrylates, the allyl group can be polymerized or copolymerized through various mechanisms, including radical polymerization. This enables its incorporation into polymer backbones, creating functional copolymers where the benzoate unit is a pendant side group.

While specific examples of its use as the primary monomer in the synthesis of miktoarm star polymers are not extensively documented in readily available literature, its structure is conducive to such applications. Functional monomers are often used to form the core or arms of star polymers, imparting specific properties. The benzoate moiety could be used to introduce rigidity or liquid-crystalline behavior into a specific block of a copolymer. The synthesis of complex architectures like rod-coil conjugated diblock copolymers often relies on the polymerization of functional monomers to create segments with distinct properties, a role for which this compound is theoretically suited.

The development of functional materials, particularly those with specific optical or self-assembly properties, is a significant area of application for benzoate derivatives.

Liquid-Crystalline Compounds: The structure of this compound is characteristic of a mesogen, a molecule that can form liquid crystal phases. It possesses a rigid core (the phenyl benzoate unit) and a flexible tail (the allyl ether group), a common design for calamitic (rod-shaped) liquid crystals. highland.cc.il.us Research into benzoate-based liquid crystals has shown that modifying the terminal groups and the length of flexible chains can tune the mesophase properties, such as the transition temperatures and the type of phase (e.g., nematic, smectic). intelcentru.rotandfonline.comsci-hub.seresearchgate.net By polymerizing the allyl group of this monomer or related structures, side-chain liquid-crystalline polymers can be formed, where the mesogenic units are attached as pendants to a polymer backbone. These materials combine the properties of liquid crystals with the processability of polymers.

Optoelectronic Materials: Benzoate-containing molecules and polymers are also explored for their potential in optoelectronics. The aromatic ester core can be part of a larger conjugated system known as a chromophore, which is responsible for the material's optical properties. Research on related materials has demonstrated that polymers incorporating benzoate structures can exhibit significant second-order non-linear optical (NLO) properties, which are crucial for applications in photonic devices like electro-optic modulators. semanticscholar.org The ability to functionalize the benzoate core and polymerize these units makes them promising candidates for creating advanced optoelectronic materials. semanticscholar.org

| Structural Feature | Role in Liquid Crystal Formation | Relevant Research Context |

|---|---|---|

| Phenyl Benzoate Core | Provides the necessary rigidity for anisotropic molecular alignment. | A common structural motif in calamitic (rod-shaped) mesogens. highland.cc.il.ussci-hub.se |

| Allyl Ether Group | Acts as a flexible tail, influencing the melting point and mesophase stability. Allows for polymerization. | The type and length of flexible chains are used to tune phase transitions. tandfonline.comresearchgate.net |

| Ester Linkage | Contributes to the polarity and rigidity of the molecular core. | Ester-based liquid crystals are a major class of materials for displays and sensors. intelcentru.ro |

Catalysis and Reaction Enhancement

While this compound is not typically a catalyst itself, it and its close analogues can be key components in catalytic systems. For instance, the related compound mthis compound has been used as a component in the creation of nano-dispersed platinum(0) catalysts. In this application, the organic molecule helps to form and stabilize the silicate (B1173343) matrix in which the platinum nanoparticles are embedded. These resulting catalysts have shown high efficiency and regioselectivity in the hydrosilylation of alkenes and alkynes. The structural similarity between the methyl and ethyl esters suggests that this compound could perform a similar role in the preparation of advanced, sustainable catalytic systems.

Use as Organogelators for Environmental Remediation

A promising application for derivatives of this compound is in environmental remediation, specifically as organogelators for oil spills. Organogelators are molecules that can self-assemble in a non-polar solvent to form a three-dimensional network, immobilizing the liquid and turning it into a gel.

Research has shown that a derivative synthesized from Ethyl 4-hydroxybenzoate can act as an effective organogelator. mdpi.com The synthesis involves replacing the single allyl group with a long, functionalized alkyl chain containing an amide group. The resulting molecule, Ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate , possesses both hydrogen-bonding sites (amide) and a non-polar tail, which are crucial for the intermolecular interactions (hydrogen bonding, van der Waals forces) that lead to self-assembly and gelation. mdpi.com This molecule has demonstrated the potential to gelate oils and fuels, making it a candidate for containing oil spills in aqueous environments. mdpi.com This highlights the utility of the ethyl benzoate scaffold as a platform for designing advanced materials for environmental applications.

| Component of Derivative | Function in Gelation | Example Molecule |

|---|---|---|

| Ethyl Benzoate Head | Provides a polar, aromatic starting point for the molecular structure. | Ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate mdpi.com |

| Amide Group | Acts as a strong hydrogen-bonding site, promoting directional self-assembly. | |

| Long Alkyl/Hexyl Chains | Provide non-polar van der Waals interactions to trap oil molecules within the gel network. |

Advanced Research Directions and Future Challenges

Development of More Efficient and Sustainable Synthetic Methodologies for Ethyl 4-(prop-2-en-1-yloxy)benzoate

The primary route for synthesizing this compound is the Williamson ether synthesis. This well-established method typically involves reacting ethyl 4-hydroxybenzoate (B8730719) (ethylparaben) with an allyl halide, such as propargyl bromide, in the presence of a base. mdpi.comchemicalbook.com A common procedure employs potassium carbonate as the base and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide in a solvent such as dimethylformamide (DMF). mdpi.com

While effective at the laboratory scale, future research is focused on developing more sustainable and efficient alternatives. Key areas for improvement include:

Green Solvents: Replacing traditional solvents like DMF with greener alternatives to minimize environmental impact.

Catalyst Innovation: Exploring more efficient and recyclable catalysts to improve reaction rates and reduce waste.

Flow Chemistry: Adapting the synthesis to continuous flow reactors could offer superior control over reaction parameters, leading to higher purity, improved safety, and easier scalability compared to traditional batch processes.

Exploration of Novel Biological Targets and Therapeutic Areas

Initial research has identified several promising areas of biological activity for benzoate (B1203000) derivatives, suggesting diverse potential applications for this compound.

One significant area is in oncology . Structurally related eugenyl benzoate derivatives have been investigated as inhibitors of the B-cell lymphoma 2 (Bcl-2) protein, a key regulator of apoptosis. nih.gov These compounds have shown inhibitory activity against colorectal cancer cell lines, indicating that benzoate ethers could serve as a scaffold for developing new anti-cancer agents. nih.gov

Another distinct application lies in agrochemicals . Derivatives such as Ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate have demonstrated anti-juvenile hormone (anti-JH) activity in insects like the silkworm, Bombyx mori. nih.gov These compounds induce precocious metamorphosis, a symptom of juvenile hormone deficiency, making them potential candidates for novel insect control agents. nih.govnih.gov The 4-ethoxycarbonyl group on the benzene (B151609) ring has been identified as crucial for this activity. nih.gov

Future research will likely focus on screening this compound and its novel variants against a wider range of biological targets. This includes expanding studies in cancer to other cell lines and exploring different mechanisms of action. In the agrochemical field, testing against various agricultural pests could uncover selective and effective insecticides. Furthermore, metabolic studies are crucial, as the biotransformation of related azo-benzoate compounds in vivo can lead to different biological effects. nih.gov

Integration of Advanced Computational and Experimental Approaches for Rational Design

The rational design of new derivatives of this compound is increasingly driven by the synergy between computational modeling and experimental validation. This integrated approach accelerates the discovery process and reduces the reliance on traditional trial-and-error synthesis.

Computational techniques being employed include:

Molecular Docking: This method is used to predict the binding orientation and affinity of a molecule to a specific protein target. It has been successfully used to guide the design of benzoate derivatives as inhibitors of enzymes like dihydrofolate reductase (DHFR) and enoyl-ACP reductase, which are crucial in bacteria. plos.org Similarly, docking studies have informed the design of agonists for the TRPV1 receptor. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For eugenyl benzoate derivatives, a QSAR model revealed that hydrophobicity (logP) was a more influential parameter than steric properties for cytotoxic activity against HT29 colon cancer cells. nih.gov

Density Functional Theory (DFT): DFT calculations are used to predict molecular properties, such as electronic structure and stability. This approach has been applied to investigate the nonlinear optical (NLO) properties of related benzoate Schiff base derivatives, guiding the design of new materials for optoelectronic applications. researchgate.netnih.gov

By using these in silico tools, researchers can pre-screen virtual libraries of compounds, prioritize candidates with the highest predicted activity and best property profiles for synthesis, and gain deeper insight into the molecular interactions that govern their function. nih.gov

Challenges and Strategies for Scale-Up and Commercial Production

Transitioning the synthesis of this compound from the laboratory to an industrial scale presents several challenges. The synthesis of related esters like ethyl benzoate via esterification is often complicated by the thermodynamic equilibrium of the reaction and the difficulty in separating products from reactants, especially in reactive distillation processes. researchgate.net One key issue is that a reactant with a low boiling point can vaporize and separate from the other reactant, reducing reaction conversion. researchgate.net

For the Williamson ether synthesis route common for this compound, challenges include:

Solvent and Reagent Cost: The cost and safe handling of solvents like DMF and reagents on a large scale can be prohibitive.

Reaction Control: Maintaining optimal temperature and mixing in large reactors to ensure consistent product quality and yield.

Purification: Developing cost-effective and efficient large-scale purification methods to remove unreacted starting materials, catalysts, and byproducts.

Strategies to overcome these challenges include the adoption of continuous manufacturing or flow chemistry, which can provide better process control and efficiency. researchgate.net The use of robust, heterogeneous catalysts that can be easily separated and reused is also a critical strategy for making the process more economically viable and environmentally friendly. researchgate.net The commercial production of the related compound Ethyl 4-ethoxybenzoate, with reported production volumes in the tens of thousands of pounds, demonstrates that large-scale manufacturing of such benzoate esters is feasible. nih.gov

Methodological Considerations for Addressing Data Discrepancies in Biological and Structural Studies

Ensuring the reproducibility and reliability of research findings is paramount. Discrepancies in biological and structural data can arise from various sources, and addressing them requires rigorous methodological standards.

Key considerations include:

Sample Purity: The purity of the synthesized compound is critical. Impurities can lead to erroneous or misleading biological activity results. Standard practice involves thorough purification, often using column chromatography, and confirmation of purity and structure using techniques like TLC, NMR spectroscopy, and mass spectrometry. mdpi.comnih.gov

Standardized Assays: Biological assays must be conducted under well-defined and consistently reported conditions. For instance, in cytotoxicity studies, this includes specifying the cell line (e.g., HT29), cell thawing and handling procedures, incubation times, and the specific assay used to measure cell viability. nih.gov

Computational Model Validation: The results from computational models should be carefully validated against experimental data. For example, geometric parameters predicted by DFT calculations can be compared with experimental values obtained from X-ray crystallography to assess the accuracy of the computational level of theory. nih.gov

Statistical Analysis: All biological data should be subjected to appropriate statistical analysis to determine significance. Reporting detailed statistical parameters, such as correlation coefficients (r), standard errors (SE), and F-values for QSAR models, allows other researchers to assess the model's validity and predictive power. nih.gov

By adhering to these rigorous methodological principles, the scientific community can minimize data discrepancies and build a reliable body of knowledge on the properties and potential of this compound and its derivatives.

Q & A

Q. What are the optimal synthetic routes for Ethyl 4-(prop-2-en-1-yloxy)benzoate, and how can reaction conditions be controlled to improve yield?

The synthesis typically involves nucleophilic substitution or esterification reactions. For example, reacting 4-hydroxybenzoic acid derivatives with propargyl bromide or allyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the prop-2-en-1-yloxy group, followed by esterification with ethanol using coupling agents like DCC/DMAP . Key parameters include:

- Temperature : Reflux conditions (~80–100°C) for 6–12 hours to ensure complete substitution .

- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity .

- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate reactions in biphasic systems .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

- NMR : ¹H and ¹³C NMR to confirm substitution patterns and esterification (e.g., δ ~4.3 ppm for ethyl ester protons) .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures . For anisotropic displacement ellipsoids, ORTEP-III (via WinGX) provides visualization .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (±1 ppm accuracy) .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental crystallographic data and computational models?

Discrepancies often arise from dynamic disorder or twinning in crystals. Methodological approaches include:

- Packing similarity analysis : Use Mercury’s Materials Module to compare intermolecular interactions in experimental vs. simulated structures .

- Refinement constraints : Apply SHELXL’s TWIN and BASF commands to model twinned data .

- DFT optimization : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized geometries to identify outliers .

Q. What factors influence the reactivity of the allyloxy group in this compound during functionalization?

The allyloxy group’s reactivity depends on:

- Electronic effects : Electron-withdrawing substituents on the benzene ring reduce nucleophilicity at the oxygen atom, slowing alkylation .

- Steric hindrance : Bulky adjacent groups (e.g., ortho-substituents) limit access to the allyloxy moiety .

- Reaction media : Protic solvents (e.g., ethanol) stabilize transition states in SN2 mechanisms, while aprotic solvents favor radical pathways .

- Catalysis : Palladium catalysts enable selective cross-coupling reactions (e.g., Heck reactions) with the allyl group .

Q. How can researchers design experiments to evaluate the compound’s potential bioactivity?

- In vitro assays : Screen for antimicrobial activity using MIC (minimum inhibitory concentration) tests against Gram-positive/negative bacteria .

- Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., varying substituents on the benzene ring) and compare bioactivity .

- Molecular docking : Use AutoDock Vina to predict interactions with target proteins (e.g., bacterial enoyl-ACP reductase) .

- Kinetic studies : Monitor hydrolysis rates (via HPLC) under physiological pH to assess metabolic stability .

Q. What challenges arise in resolving anisotropic displacement parameters for this compound, and how can they be addressed?

Anisotropic displacement ellipsoids (ADPs) may show thermal motion or disorder. Strategies include:

- High-resolution data : Collect diffraction data at low temperature (100 K) to reduce thermal vibrations .

- Constraints : Apply SHELXL’s RIGU and SIMU commands to model rigid-body motion .

- Validation : Use PLATON’s ADDSYM to check for missed symmetry that could explain disorder .

Methodological Considerations

Q. How can researchers validate synthetic purity and monitor side reactions?

- TLC/HPLC : Use silica-gel TLC (ethyl acetate/hexane) or reverse-phase HPLC (C18 column) to track reaction progress .

- Elemental analysis : Confirm purity (>95%) via CHNS microanalysis (±0.3% tolerance) .

- In situ IR : Monitor carbonyl stretches (e.g., ester C=O at ~1720 cm⁻¹) to detect unreacted intermediates .

Q. What computational tools are recommended for predicting crystal packing and polymorphism?

- Mercury CSD : Analyze packing motifs (e.g., π-π stacking, hydrogen bonds) using the Cambridge Structural Database .

- MOLPAK : Predict likely space groups and unit-cell parameters from molecular geometry .

- POLYMAT : Simulate polymorphism by varying force fields (e.g., COMPASS III) in molecular dynamics .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported biological activity across studies?

- Standardized assays : Re-evaluate activity using uniform protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Impurity profiling : Characterize byproducts (e.g., via GC-MS) that may contribute to false-positive results .

- Solubility controls : Ensure consistent DMSO/water ratios to avoid aggregation artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.